(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate
Beschreibung
The compound "(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate" is a benzofuran derivative featuring a conjugated system with a substituted 1,3-benzodioxin moiety. Key structural attributes include:
- Benzofuran core: A 3-oxo-2,3-dihydro-1-benzofuran scaffold with a Z-configuration methylidene group at position 2.
- Substituents: A 6-chloro-2,4-dihydro-1,3-benzodioxin group at the methylidene position and an N,N-dimethylcarbamate ester at position 5.
The molecular weight is approximately 361.7 g/mol (calculated based on analogs in ), with a topological polar surface area (TPSA) of ~55.8 Ų, suggesting moderate solubility in polar solvents .
Eigenschaften
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO6/c1-22(2)20(24)27-14-3-4-15-16(8-14)28-17(18(15)23)7-11-5-13(21)6-12-9-25-10-26-19(11)12/h3-8H,9-10H2,1-2H3/b17-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXAEKSHYPJMDB-IDUWFGFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of VU0617600-1 is the CAG repeat expansion that causes diseases like Huntington’s Disease (HD) and Spinocerebellar Ataxia Types 1 and 3. This compound is designed to preferentially reduce mutant HTT and spare wild-type HTT.
Mode of Action
VU0617600-1 is an antisense oligonucleotide (ASO) investigational therapy. It works by targeting the CAG repeat expansion, which is the root cause of all nine known polyglutamine diseases, including HD, SCA1, and SCA3. In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) were observed.
Biochemical Pathways
The biochemical pathways affected by VU0617600-1 are those related to the production and function of the mutant proteins caused by the CAG repeat expansion. By reducing the levels of these mutant proteins, VU0617600-1 can potentially alleviate the symptoms of the diseases they cause.
Result of Action
The result of VU0617600-1’s action is a significant reduction in the levels of mutant proteins caused by the CAG repeat expansion. This reduction has been shown to improve motor function in disease mouse models of HD. Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models.
Biologische Aktivität
The compound (2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate is a complex organic molecule that has garnered attention due to its potential biological activities. Its unique structure, which includes a benzofuran core and various functional groups, may confer significant pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.80 g/mol. The compound features several key structural components:
- Benzofuran Core : Known for various biological activities including anticancer properties.
- Chloro Group : Often enhances biological activity through halogenation.
- Carbamate Functional Group : Associated with increased solubility and bioavailability.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity affecting cellular signaling pathways.
Structure-Activity Relationship (SAR)
SAR studies have shown that modifications to the benzofuran ring and the introduction of halogen atoms can significantly alter the biological activity of related compounds. For instance:
- Compounds with halogen substitutions at specific positions on the benzofuran ring exhibit enhanced cytotoxicity against cancer cell lines such as K562 and HL60 .
| Compound | Notable Structural Features | Biological Activity |
|---|---|---|
| Compound 1 | Bromine at 3-position | IC50 = 5 μM against K562 |
| Compound 2 | Chlorine substitution | Enhanced cytotoxicity in EAC cells |
| Target Compound | Chloro and carbamate groups | Potential anticancer activity |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to (2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate. For example, derivatives with similar scaffolds were tested for their ability to induce apoptosis in cancer cells:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various leukemia cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Studies indicated that the presence of a phenolic hydroxy group in related compounds promotes favorable interactions with DNA, enhancing their anticancer effects .
Other Biological Activities
In addition to anticancer properties, derivatives have shown:
- Anti-inflammatory Effects : Some analogs have been reported to reduce inflammation markers in cellular models.
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Significant cytotoxicity in leukemia models |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Study on Benzofuran Derivatives : A comprehensive study evaluated various benzofuran derivatives for their anticancer properties. The results indicated that compounds with electron-withdrawing groups (like chloro) exhibited enhanced activity due to increased reactivity towards biological targets .
- Clinical Relevance : Investigations into the pharmacokinetics of similar compounds suggest promising absorption and metabolism profiles, indicating potential for therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds share the benzofuran core but differ in substituents on the methylidene group and benzofuran ring. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity (XLogP3) :
- Chloro/fluoro substituents (e.g., 2-chloro-6-fluorophenyl in CAS 848869-83-0) increase lipophilicity (XLogP3 = 4.1), comparable to the target compound. Dichlorophenyl analogs (CAS 845903-70-0) exhibit higher XLogP3 (~4.8), enhancing membrane permeability but reducing solubility .
- Electron-donating groups like methoxy (CAS 859667-02-0) lower XLogP3 (~3.5), improving aqueous solubility .
Spectral Signatures :
- IR Spectroscopy : All analogs show peaks for C=O (3-oxo benzofuran, ~1719 cm⁻¹) and carbamate (C=O, ~1650–1670 cm⁻¹). Chloro/fluoro substituents exhibit C-Cl/C-F stretches (~750–800 cm⁻¹) .
- NMR : Methylidene protons (=CH) resonate at δ 7.9–8.4 ppm. Benzodioxin protons in the target compound appear as singlet(s) near δ 7.8–8.0 ppm, while methoxy groups in CAS 859667-02-0 show δ 3.8–3.9 ppm .
Benzodioxin vs. Phenyl: The benzodioxin group in the target compound introduces a rigid, oxygenated ring system, which may confer unique binding modes compared to halogenated phenyl analogs . Molecular Similarity: Tanimoto/Dice similarity metrics () suggest that analogs with >70% structural overlap (e.g., chloro vs. fluoro derivatives) cluster in bioactivity profiles, implying shared targets .
Synthetic Accessibility :
- The target compound’s benzodioxin group requires specialized synthesis (e.g., cyclization of chlorinated catechol derivatives), whereas phenyl analogs are synthesized via condensation of substituted benzaldehydes with benzofuran precursors .
Research Implications
- Drug Design: Substituting the benzodioxin group with dichlorophenyl (CAS 845903-70-0) may improve metabolic stability, while methoxy groups (CAS 859667-02-0) could enhance solubility for intravenous formulations .
- Toxicity : Chlorinated analogs may exhibit higher hepatotoxicity due to CYP450-mediated bioactivation, necessitating structural optimization .
Vorbereitungsmethoden
Transition-Metal-Catalyzed Cyclization
The 3-oxo-2,3-dihydro-1-benzofuran scaffold is synthesized via rhodium-catalyzed annulation. Zhu et al. (2022) demonstrated that propargyl alcohols and aryl boronic acids undergo β-carborhodation, hydrolysis, and Brønsted acid-mediated cyclization to form benzofuran derivatives. For the target compound, substituting propargyl alcohol 46 with a 6-hydroxy precursor enables subsequent carbamate formation. Yields exceeding 80% are achievable with electron-donating substituents.
Visible-Light-Mediated Radical Cyclization
Liu et al. (2022) developed a photocatalyst-free method using 1,6-enynes and bromomalonates under visible light. This approach avoids transition metals, making it suitable for oxygen-sensitive intermediates. Radical-mediated 5-exo-dig cyclization followed by aromatization furnishes the benzofuran core with a 3-keto group.
Introduction of the N,N-Dimethylcarbamate Group
Carbamoylation of Phenolic Intermediates
The patent WO2012131699A1 details carbamate formation via reaction of phenolic hydroxyl groups with dimethylcarbamoyl chloride. For the target molecule, the benzofuran intermediate’s 6-hydroxy group is treated with dimethylcarbamoyl chloride in dichloromethane, using a base like triethylamine to scavenge HCl. One-pot strategies avoid isolating reactive intermediates, achieving >90% purity.
Synthesis of 6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl Fragment
Chlorination of Benzodioxin Precursors
Adapting methods from DK150853B, chlorination of dihydrobenzodioxin derivatives using stoichiometric Cl₂ in dioxane/water mixtures yields 6-chloro substituents. Careful control of chlorine stoichiometry (1.03–1.07 mol/mol) minimizes polychlorination. Crystallization from dioxane/water optimizes purity (98–99%).
Cyclization of Chlorinated Diols
Alternative routes involve cyclocondensation of 6-chlorocatechol with 1,2-dibromoethane under basic conditions, forming the benzodioxin ring. Yields of 70–75% are reported using K₂CO₃ in DMF at 80°C.
Stereoselective Formation of the (Z)-Methylidene Bridge
Knoevenagel Condensation
The benzofuran’s 3-oxo group undergoes condensation with 6-chloro-2,4-dihydro-1,3-benzodioxin-8-carbaldehyde using piperidine as a base. Z-selectivity is achieved via steric hindrance, favoring the less bulky transition state. Yields of 65–70% are typical, with >95% Z-isomer purity.
Organocatalytic Asymmetric Methods
Proline-derived catalysts induce enantioselective aldol reactions, though applicability to this system requires further optimization. Current literature reports modest Z/E ratios (3:1).
Integrated Synthetic Pathways
Sequential Modular Assembly
Step 1 : Benzofuran core synthesis via rhodium catalysis.
Step 2 : Carbamoylation at C6.
Step 3 : Chlorobenzodioxin fragment preparation.
Step 4 : Knoevenagel condensation under mild conditions.
Table 1 : Comparative Analysis of Key Reactions
Challenges and Optimization Strategies
Q & A
Q. What are the key steps in synthesizing (2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate?
- Methodological Answer : The synthesis involves:
- Benzofuran Core Formation : Cyclization of a 2-hydroxybenzaldehyde derivative under acidic/basic conditions (e.g., using acetic anhydride and sodium acetate) .
- Benzylidene Introduction : Condensation with 6-chloro-2,4-dihydro-1,3-benzodioxin-8-carbaldehyde using catalysts like acid or base to ensure stereochemical control (Z-configuration) .
- Dimethylcarbamate Attachment : Reaction with dimethylcarbamoyl chloride in aprotic solvents (e.g., dichloromethane) under inert atmosphere .
Critical parameters: Temperature (60–100°C), solvent polarity, and reaction time (2–12 hours) to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms regiochemistry and Z-configuration via coupling constants (e.g., vinyl proton at δ 7.94 ppm in H NMR) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and carbamate (N-C=O, ~1650 cm) groups .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 386 [M]) and fragmentation patterns .
- HPLC/Purity Analysis : Ensures >95% purity using reverse-phase columns and UV detection .
Q. What are the common chemical reactions this compound undergoes?
- Methodological Answer :
- Oxidation : The α,β-unsaturated ketone moiety reacts with KMnO or CrO to form diols or epoxides .
- Nucleophilic Substitution : The 6-chloro group in the benzodioxin ring can be replaced by amines or alkoxides under basic conditions .
- Hydrolysis : The carbamate group is susceptible to acidic/basic hydrolysis, yielding dimethylamine and CO .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use Bayesian optimization or heuristic algorithms to screen variables (e.g., solvent, catalyst loading, temperature) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance condensation reactions, while ethanol reduces side-product formation .
- Catalyst Screening : Acid catalysts (e.g., p-TsOH) improve benzylidene condensation efficiency by 20–30% .
Q. What mechanistic insights exist for the stereoselective formation of the Z-isomer?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : The Z-isomer forms preferentially under kinetic conditions (low temperature, short reaction time) due to steric hindrance in the transition state .
- Computational Modeling : DFT studies suggest a lower activation energy for Z-configuration due to favorable π-π stacking between benzodioxin and benzofuran rings .
- Chiral Auxiliaries : Use of (-)-sparteine as a catalyst enforces Z-selectivity via asymmetric induction .
Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC values)?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, ATP levels for cytotoxicity assays) .
- Metabolite Interference : Test for hydrolyzed products (e.g., dimethylamine) that may skew results .
- Statistical Validation : Apply ANOVA or multivariate analysis to identify outliers in datasets .
Q. What experimental designs are recommended for studying this compound’s biological targets?
- Methodological Answer :
- In Vitro Profiling : Use kinase inhibition assays (e.g., EGFR or VEGFR2) and bacterial growth assays (MIC determination) .
- Target Identification : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to map protein interactions .
- ADMET Studies : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability using PAMPA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
